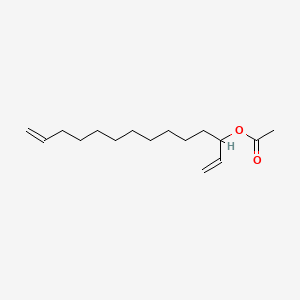![molecular formula C16H23N5O6 B13838511 (2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-O-glucoside: is a type of cytokinin, a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development. Cytokinins are adenine derivatives, and trans-Zeatin-O-glucoside is one of the many forms of zeatin, which is an isoprenoid cytokinin. This compound is formed by the O-glucosylation of trans-zeatin, where a glucose molecule is attached to the hydroxyl group of the isoprenoid side chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-glucoside typically involves the enzymatic glucosylation of trans-zeatin. This process can be catalyzed by specific glucosyltransferases, which facilitate the transfer of a glucose molecule to the hydroxyl group of trans-zeatin . The reaction conditions often include an appropriate buffer system, optimal pH, and temperature to ensure the activity of the enzyme.
Industrial Production Methods: In an industrial setting, the production of trans-Zeatin-O-glucoside can be scaled up using bioreactors where the enzymatic reaction is carried out under controlled conditions. The use of recombinant DNA technology to overexpress the glucosyltransferase enzyme in microbial hosts such as Escherichia coli or yeast can enhance the yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin-O-glucoside can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation.
Common Reagents and Conditions:
Oxidation: Cytokinin oxidases/dehydrogenases can oxidize trans-Zeatin-O-glucoside, leading to its degradation.
Conjugation: The compound can also undergo further conjugation reactions, forming other glucosides or conjugates with amino acids.
Major Products: The major products formed from these reactions include free trans-zeatin, various oxidized derivatives, and other conjugated forms of zeatin .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Zeatin-O-glucoside is used as a model compound to study the enzymatic glucosylation processes and the role of glucosyltransferases .
Biology: In biological research, this compound is studied for its role in plant physiology, particularly in processes such as cell division, shoot initiation, and leaf senescence . It is also used to investigate the transport and metabolism of cytokinins in plants .
Industry: In the agricultural industry, trans-Zeatin-O-glucoside is used to enhance crop yield and improve plant growth under stress conditions .
Mécanisme D'action
trans-Zeatin-O-glucoside exerts its effects by being converted to the active form, trans-zeatin, through the action of β-glucosidases . The active trans-zeatin then binds to cytokinin receptors in plant cells, initiating a signaling cascade that regulates gene expression and promotes cell division and growth . The molecular targets include various transcription factors and enzymes involved in cytokinin biosynthesis and metabolism .
Comparaison Avec Des Composés Similaires
cis-Zeatin-O-glucoside: Another isomer of zeatin with a similar structure but different biological activity.
trans-Zeatin-N-glucoside: A glucosylated form of trans-zeatin where the glucose is attached to the nitrogen atom instead of the hydroxyl group.
Dihydrozeatin-O-glucoside: A saturated form of zeatin that is more stable and resistant to degradation.
Uniqueness: trans-Zeatin-O-glucoside is unique due to its reversible nature, allowing it to serve as a storage form of the active hormone, trans-zeatin . This reversible glucosylation provides a mechanism for regulating the availability and activity of cytokinins in plants .
Propriétés
Formule moléculaire |
C16H23N5O6 |
|---|---|
Poids moléculaire |
381.38 g/mol |
Nom IUPAC |
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11?,12+,13?,16-/m1/s1 |
Clé InChI |
UUPDCCPAOMDMPT-BGKCGXHWSA-N |
SMILES isomérique |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


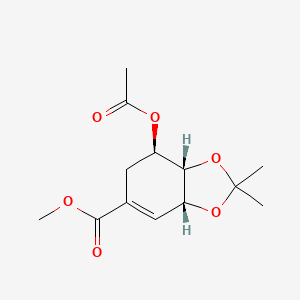
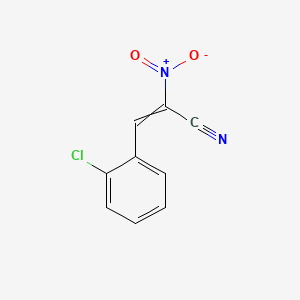

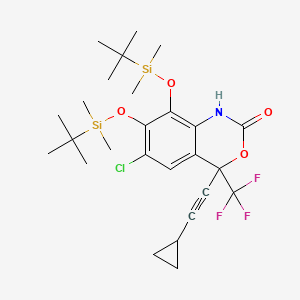


![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
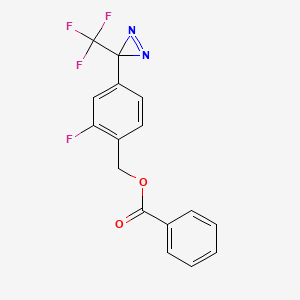
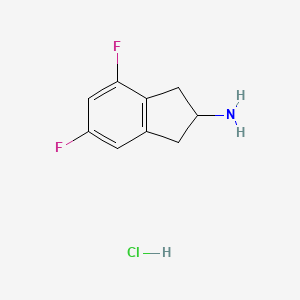
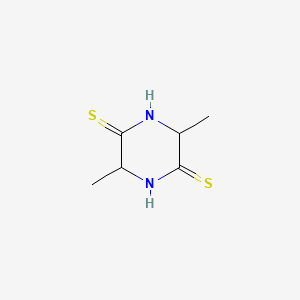
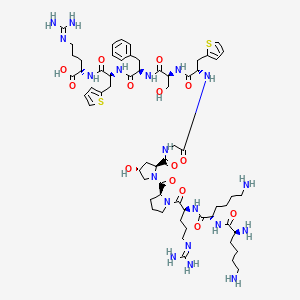
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

